molecular formula C9H14N2 B15208952 3-cyclopentyl-1-methyl-1H-pyrazole

3-cyclopentyl-1-methyl-1H-pyrazole

Cat. No.: B15208952
M. Wt: 150.22 g/mol
InChI Key: MXKKHEPJIXTRBU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazole (CAS 1566359-22-5) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This pyrazole derivative is supplied as a high-purity building block for medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in drug design, extensively utilized in the development of protein kinase inhibitors (PKIs) for oncology research . It is recognized for its synthetic accessibility, favorable drug-like properties, and ability to function as a bioisostere . Several FDA-approved kinase inhibitors, including Crizotinib, Encorafenib, and Erdafitinib, feature an unfused pyrazole core, underscoring its significant value in constructing pharmacologically active molecules . The cyclopentyl substituent in this specific compound may contribute to enhanced lipophilicity and potential target binding affinity. This product is intended for use in the synthesis of novel compounds for research purposes, particularly in the exploration of new anticancer agents and enzyme inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-cyclopentyl-1-methylpyrazole

InChI

InChI=1S/C9H14N2/c1-11-7-6-9(10-11)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

MXKKHEPJIXTRBU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclopentanone with hydrazine, followed by methylation. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for its role in modulating biological pathways.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Steric and Electronic Effects

  • This compound : The cyclopentyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or phenyl). This bulk may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments .
  • 3-Bromo-1-cyclopentyl-1H-pyrazole : The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable synthetic intermediate. Its higher molecular weight (215.09 g/mol) reflects the halogen substituent .
  • The phenyl group contributes to π-π stacking interactions, relevant in materials science .

Hydrogen Bonding and Crystallography

  • 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide : The pyridine and amide moieties facilitate N–H⋯N and N–H⋯O hydrogen bonding, forming linear chains in the crystal lattice. This structural feature could influence solubility and melting behavior .
  • 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate : The triazole-pyrazole hybrid structure is synthetically versatile, often exploited in click chemistry or as a pharmacophore in drug discovery .

Research Findings and Trends

  • Synthetic Utility : Brominated pyrazoles (e.g., 3-bromo-1-cyclopentyl-1H-pyrazole) are pivotal intermediates for functionalization via cross-coupling, suggesting that the target compound’s cyclopentyl group might be introduced via similar methodologies .
  • Hydrogen Bonding : Compounds with hydrogen-bonding motifs (e.g., the pyridine-propanamide derivative) exhibit ordered crystal packing, which could guide the design of co-crystals or salts for improved physicochemical properties .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole (CPMP) is a heterocyclic compound characterized by its unique five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antimalarial properties. This article delves into the biological activity of CPMP, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

This compound features a cyclopentyl group at the third position and a methyl group at the first position of the pyrazole ring. The distinct arrangement contributes to its chemical reactivity and biological activity.

The biological activity of CPMP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects:

  • Enzyme Inhibition : CPMP has been shown to inhibit certain enzymes involved in metabolic pathways, which can influence cellular processes.
  • Signaling Pathway Activation : By interacting with receptors, CPMP may activate signaling pathways relevant to inflammation and immune responses.

Antimicrobial Properties

Research indicates that CPMP exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

CPMP has demonstrated anti-inflammatory properties in several studies. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In a mouse model of inflammation, CPMP administration resulted in reduced swelling and pain, indicating its potential as an analgesic and anti-inflammatory agent .

Antimalarial Activity

Recent studies have highlighted the potential of CPMP as an antimalarial agent. It has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound's activity was evaluated through in vitro assays, revealing a favorable IC50 value compared to other known antimalarial drugs. Structural optimization studies suggest that modifications to the CPMP structure can enhance its potency against malaria .

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, CPMP was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Anti-inflammatory Model : A study conducted on mice with induced paw edema showed that oral administration of CPMP at doses of 25 mg/kg significantly reduced inflammation compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
  • Antimalarial Screening : In vitro assays conducted against P. falciparum showed that CPMP exhibited an IC50 value of 0.5 µM, outperforming several existing antimalarial compounds. Further optimization led to derivatives with enhanced solubility and bioavailability.

Research Findings Summary

Activity TypeTarget Organism/PathwayIC50 ValueReference
AntimicrobialStaphylococcus aureus10 µg/mL
Anti-inflammatoryMouse paw edema model25 mg/kg
AntimalarialPlasmodium falciparum0.5 µM

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